molecular formula C21H20N2O3 B2712490 1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933251-71-9

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2712490
CAS No.: 933251-71-9
M. Wt: 348.402
InChI Key: XFCJSIDMUNBDDY-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds with structures similar to "1-benzyl-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been investigated for their biological activities. For instance, derivatives of thiophene-3-carboxamide have demonstrated antibacterial and antifungal properties. The structural features of these compounds, such as the planarity between the aromatic ring and the thiophene ring, contribute to their bioactivity. Furthermore, the presence of hydrogen bonding, both intermolecular and intramolecular, influences their biological effectiveness (Vasu et al., 2005).

Novel Synthetic Pathways

Research on pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds has expanded the synthetic toolbox, yielding new heterocyclic systems. These systems are significant for their potential applications in pharmaceuticals, demonstrating how variations in the chemical structure can lead to the formation of compounds with varied biological and chemical properties (E. A. Bakhite et al., 2005).

Material Science Applications

Organogels based on amphiphilic perylenetetracarboxylic diimides show that the design of novel materials with specific optical and physical properties is possible. These organogels, capable of forming fluorescent gels, highlight the potential of such compounds in creating materials with specific functionalities, such as reversible phase transitions and distinct optical properties (Haixia Wu et al., 2011).

Pharmacological Applications

Compounds bearing similarity in their core structure to "this compound" have been synthesized and evaluated for their potential as pharmacological agents. For instance, the synthesis of derivatives with analgesic and anti-inflammatory properties, based on modifications of known bioactive frameworks, underscores the versatility of these chemical scaffolds in drug development (A. Abu‐Hashem et al., 2020).

Supramolecular Chemistry

The development of metal–organic frameworks (MOFs) using carboxylate-assisted acylamide compounds showcases the application of such molecules in constructing materials with specific structural and functional properties. These MOFs, with their unique packing motifs and potential for luminescence, highlight the intersection of organic synthesis and material science (Gong-ming Sun et al., 2012).

Properties

IUPAC Name

1-benzyl-N-(2-ethoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-2-26-19-13-7-6-12-18(19)22-20(24)17-11-8-14-23(21(17)25)15-16-9-4-3-5-10-16/h3-14H,2,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCJSIDMUNBDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.